molecular formula C9H18N2 B3017254 1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine CAS No. 496908-98-6

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine

Cat. No.: B3017254
CAS No.: 496908-98-6
M. Wt: 154.257
InChI Key: FLXGTEGDUVYSEC-UHFFFAOYSA-N
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Description

1-(5-Azaspiro[24]heptan-7-yl)-N,N-dimethylmethanamine is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-azaspiro[2.4]heptane with N,N-dimethylmethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to minimize waste and reduce production costs while ensuring the high optical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction results in the formation of amines or alcohols .

Scientific Research Applications

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine is unique due to its combination of a spirocyclic structure and a dimethylmethanamine group.

Properties

IUPAC Name

1-(5-azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(2)6-8-5-10-7-9(8)3-4-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXGTEGDUVYSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496908-98-6
Record name ({5-azaspiro[2.4]heptan-7-yl}methyl)dimethylamine
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